An In-depth Technical Guide to (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol
An In-depth Technical Guide to (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Amino-3-(4-fluorophenyl)propan-1-ol, with CAS number 228422-49-9, is a chiral β-amino alcohol of significant interest in contemporary pharmaceutical research and development. Its molecular structure, which features a propanol backbone, a primary amine, and a 4-fluorophenyl group at a stereogenic center, establishes it as a high-value chiral building block. The presence and specific orientation of these functional groups make it a crucial intermediate in the synthesis of complex, enantiomerically pure molecules with tailored pharmacological profiles.
This technical guide provides a comprehensive overview of the core properties, synthesis, analytical characterization, and applications of (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol, with a particular focus on its role in medicinal chemistry and drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol is presented in the table below. It is important to note that while some data is experimentally determined for this specific compound, other values are estimated based on structurally similar molecules and are provided for guidance.
| Property | Value | Source(s) |
| CAS Number | 228422-49-9 | [1] |
| Molecular Formula | C₉H₁₂FNO | [2] |
| Molecular Weight | 169.20 g/mol | [2] |
| Appearance | White to off-white solid | General supplier information |
| Boiling Point | ~296.8 °C at 760 mmHg (estimated) | [1] |
| Density | ~1.167 g/cm³ (estimated) | [1] |
| Flash Point | ~133.3 °C (estimated) | [1] |
| Purity | Typically >97% (commercially available) | [3] |
| Storage | 2-8°C under an inert atmosphere | [1] |
The Significance of the Chiral Fluorinated β-Amino Alcohol Motif in Medicinal Chemistry
The structural features of (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol—a chiral center, a β-amino alcohol arrangement, and a fluorine substituent—are highly sought after in drug design for several reasons. Each component contributes to the overall molecular properties and potential biological activity of the final drug substance.
The Role of Fluorine
The introduction of a fluorine atom into a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic properties.[4][5][6] Key effects include:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage.[5] Placing fluorine at a potential site of metabolism can block this process, thereby increasing the drug's half-life and bioavailability.
-
Lipophilicity: Fluorine is highly electronegative yet relatively small, allowing it to increase the lipophilicity of a molecule without significantly altering its size.[7][8] This can enhance membrane permeability and absorption.
-
Binding Affinity: The electronegativity of fluorine can alter the electronic distribution in the molecule, potentially leading to stronger interactions with the target protein through dipole-dipole or hydrogen bonding interactions.[5]
-
pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, such as the amine in this molecule.[5] This can influence the ionization state of the drug at physiological pH, affecting its solubility and ability to cross cell membranes.
The Importance of the Chiral β-Amino Alcohol Scaffold
Chiral β-amino alcohols are prevalent structural motifs in a wide array of biologically active compounds and are considered "privileged scaffolds" in medicinal chemistry.[9][10]
-
Stereospecific Interactions: The precise three-dimensional arrangement of the amino and hydroxyl groups is often critical for selective binding to biological targets like enzymes and receptors.[11][12] The (S)-configuration of the chiral center in the title compound is crucial for the biological activity of the final active pharmaceutical ingredient (API).[1]
-
Hydrogen Bonding: The amine and alcohol functionalities can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with the active site of a protein.
-
Synthetic Versatility: This scaffold serves as a versatile starting point for the synthesis of a diverse range of more complex molecules.[13]
Caption: Logical relationship between the structural motifs of (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol and their impact on drug properties.
Synthesis Strategies
The enantioselective synthesis of chiral β-amino alcohols is a well-established area of organic chemistry.[11] For (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol, the primary strategies involve the asymmetric reduction of a prochiral ketone or the reduction of a chiral β-amino acid precursor.
Representative Asymmetric Synthesis Workflow
A common and effective method for preparing enantiomerically pure β-amino alcohols is the asymmetric reduction of the corresponding β-amino ketone. This can be achieved using a chiral catalyst, such as a Corey-Bakshi-Shibata (CBS) catalyst or a transition metal complex with a chiral ligand.
Caption: General workflow for the asymmetric synthesis of (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol.
Experimental Protocol: Asymmetric Reduction of a Prochiral Ketone (Representative)
The following is a generalized, representative protocol for the asymmetric reduction of 3-amino-1-(4-fluorophenyl)propan-1-one to yield the desired (S)-enantiomer. Note: This protocol is for illustrative purposes and should be optimized for specific laboratory conditions.
-
Catalyst Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine) in a suitable anhydrous solvent (e.g., tetrahydrofuran, THF). Cool the solution to the desired temperature (e.g., -20 °C to 0 °C).
-
Borane Addition: Slowly add a solution of a borane reducing agent (e.g., borane-dimethyl sulfide complex or borane-THF complex) to the catalyst solution while maintaining the temperature. Stir the mixture for a designated period to allow for complex formation.
-
Substrate Addition: Dissolve the prochiral ketone, 3-amino-1-(4-fluorophenyl)propan-1-one, in anhydrous THF. Add this solution dropwise to the pre-formed catalyst-borane complex.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), until the starting material is consumed.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of a protic solvent, such as methanol, at low temperature.
-
Work-up: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acidic solution (e.g., 1 M HCl), a saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the enantiomerically pure (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol.
-
Analysis: Confirm the structure and determine the enantiomeric excess of the final product using analytical techniques such as NMR, mass spectrometry, and chiral HPLC.
Analytical Characterization
While a comprehensive set of publicly available spectra for this specific compound is limited, the expected analytical data can be inferred from its structure and comparison with analogous compounds. Certificates of Analysis from commercial suppliers typically provide batch-specific NMR and HPLC data.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the 4-fluorophenyl ring, typically in the range of δ 7.0-7.4 ppm. The protons of the propanol backbone will appear as multiplets in the aliphatic region (δ 1.5-4.0 ppm). The benzylic proton adjacent to the chiral center and the amine group will likely be a multiplet around δ 4.0-4.5 ppm. The protons on the carbon bearing the hydroxyl group will be a multiplet around δ 3.5-3.8 ppm, and the methylene protons in between will be a multiplet around δ 1.7-2.0 ppm. The protons of the amine and hydroxyl groups will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the nine carbon atoms. The aromatic carbons will appear in the range of δ 115-165 ppm, with the carbon attached to the fluorine atom showing a large C-F coupling constant. The carbon of the chiral center will be in the range of δ 50-60 ppm, and the carbons of the propanol chain will be in the range of δ 35-65 ppm.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom on the phenyl ring.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.[14][15][16]
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
N-H Stretch: One or two sharper, medium-intensity bands in the region of 3300-3500 cm⁻¹ for the primary amine.
-
C-H Stretch (Aromatic): Absorption bands just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorption bands just below 3000 cm⁻¹.
-
N-H Bend: A medium to strong band around 1580-1650 cm⁻¹.
-
C-O Stretch: A strong band in the region of 1050-1260 cm⁻¹.
-
C-F Stretch: A strong absorption band in the fingerprint region, typically around 1220-1240 cm⁻¹.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 170.2.
Applications in Drug Discovery and Development
The primary and most notable application of (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol is as a key chiral intermediate in the synthesis of Capivasertib (AZD5363) .[1][17]
Role in the Synthesis of Capivasertib (AZD5363)
Capivasertib is a potent, orally bioavailable, pan-AKT (protein kinase B) inhibitor that has shown significant promise in the treatment of various cancers, particularly breast cancer.[17][18][19] The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in human cancers, making AKT a critical therapeutic target.
In the synthesis of Capivasertib, (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol is coupled with a carboxylic acid-bearing piperidine-pyrrolopyrimidine core structure. The primary amine of the chiral building block forms an amide bond with the carboxylic acid, and the (S)-stereochemistry is essential for the high potency and selectivity of the final drug molecule.[17]
Sources
- 1. benchchem.com [benchchem.com]
- 2. (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol - CAS:228422-49-9 - Sunway Pharm Ltd [3wpharm.com]
- 3. acubiochem.com [acubiochem.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benthamscience.com [benthamscience.com]
- 8. Roles of Fluorine in Drug Design and Drug Action (2019) | Satya P. Gupta | 22 Citations [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Chiral β-Amino Alcohol | TCI EUROPE N.V. [tcichemicals.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]
- 13. Wholesale 3-AMINO-3-PHENYL-1-PROPANOL CAS:14593-04-5 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. ijfmr.com [ijfmr.com]
- 19. selleckchem.com [selleckchem.com]
